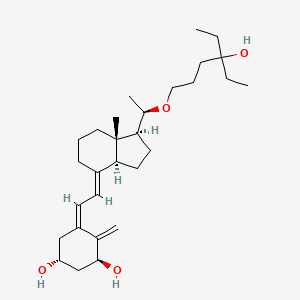

Lexacalcitol

Description

LEXACALCITOL is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O4/c1-6-29(32,7-2)16-9-17-33-21(4)25-13-14-26-22(10-8-15-28(25,26)5)11-12-23-18-24(30)19-27(31)20(23)3/h11-12,21,24-27,30-32H,3,6-10,13-19H2,1-2,4-5H3/b22-11+,23-12-/t21-,24-,25-,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZOTDOJMRMLDX-YBBVPDDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CCCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(CCCO[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869807 | |

| Record name | Lexacalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131875-08-6 | |

| Record name | Lexacalcitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131875-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lexacalcitol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131875086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lexacalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lexacalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEXACALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G3DCA3958 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Vitamin D Receptor (VDR) Binding Affinity and Kinetics of KH-1060

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH-1060, a 20-epi-22-oxa-24a,26a,27a-tri-homo-1α,25-dihydroxyvitamin D3 analog, has demonstrated potent effects on cell proliferation and differentiation, significantly exceeding those of the natural vitamin D hormone, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3).[1] This enhanced bioactivity has positioned KH-1060 as a compound of interest for therapeutic applications. This technical guide provides a comprehensive overview of the binding affinity and kinetics of KH-1060 to the Vitamin D Receptor (VDR), summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Quantitative Data on VDR Binding and Biological Effects

Contrary to what its high potency might suggest, the enhanced activity of KH-1060 is not attributed to a higher binding affinity for the VDR compared to the endogenous ligand, 1,25(OH)2D3.[2] Instead, research indicates that the profound biological effects of KH-1060 stem from the increased stability of the VDR-KH-1060 complex.[2] This enhanced stability is believed to prolong the transcriptional activity of the receptor.

Below is a summary of the relative binding affinity and comparative biological effects of KH-1060 and 1,25(OH)2D3.

| Compound | Relative Binding Affinity for VDR (%)* | Inhibition of Cell Proliferation (IC50, M)** | Induction of Cell Differentiation (% of control)*** |

| 1,25(OH)2D3 | 100 | 5 x 10-8 | 100 |

| KH-1060 | 90 | 1 x 10-10 | 250 |

*Relative binding affinity is expressed as a percentage of the affinity of 1,25(OH)2D3, which is set to 100%. Data derived from competitive binding assays. **IC50 values for the inhibition of proliferation of human leukemia (HL-60) cells. ***Induction of differentiation of HL-60 cells, measured by nitroblue tetrazolium (NBT) reduction, expressed as a percentage of the effect of 1,25(OH)2D3.

While specific kinetic rate constants (kon, koff) for KH-1060 are not extensively reported in the literature, the focus of investigation has been on the overall stability of the ligand-receptor complex, which is significantly greater for KH-1060 than for 1,25(OH)2D3.[2]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the relative binding affinity of a test compound (e.g., KH-1060) for the VDR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which is indicative of its binding affinity.

Materials:

-

VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [3H]-1α,25(OH)2D3 (specific activity ~120 Ci/mmol).

-

Test Compound: KH-1060.

-

Unlabeled Ligand: Non-radioactive 1,25(OH)2D3 for determining non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1.5 mM EDTA, 10 mM sodium molybdate, 5 mM DTT, and 0.1% Triton X-100.

-

Separation Agent: Dextran-coated charcoal or hydroxylapatite slurry.

-

Scintillation Cocktail and Liquid Scintillation Counter .

Procedure:

-

Preparation: Prepare serial dilutions of the unlabeled test compound (KH-1060) and the standard unlabeled ligand (1,25(OH)2D3).

-

Incubation: In microcentrifuge tubes, incubate a fixed amount of VDR with a constant concentration of [3H]-1α,25(OH)2D3 and varying concentrations of the test compound or standard ligand. A tube with only the radioligand and VDR serves as the total binding control, and a tube with a high concentration of unlabeled 1,25(OH)2D3 is used to determine non-specific binding.

-

Equilibration: Incubate the mixture for 15 hours at 4°C to allow the binding to reach equilibrium.

-

Separation: Add dextran-coated charcoal or hydroxylapatite slurry to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the adsorbent.

-

Quantification: Carefully transfer the supernatant containing the VDR-bound radioligand to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and use a non-linear regression analysis to determine the IC50 value.

Limited Proteolysis Assay

This assay assesses the conformational changes in the VDR upon ligand binding. Ligand-induced conformational changes can alter the susceptibility of the receptor to proteolytic cleavage. A more stable conformation, as induced by KH-1060, results in greater protection from proteolysis.[2]

Objective: To qualitatively assess the stability of the VDR-ligand complex.

Materials:

-

VDR Source: In vitro translated 35S-labeled VDR or purified recombinant VDR.

-

Ligands: KH-1060, 1,25(OH)2D3, and a vehicle control (e.g., ethanol).

-

Protease: Trypsin or other suitable endopeptidase.

-

SDS-PAGE reagents and equipment.

-

Phosphorimager or autoradiography film.

Procedure:

-

Ligand Binding: Incubate the 35S-labeled VDR with a saturating concentration of KH-1060, 1,25(OH)2D3, or vehicle for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for complex formation.

-

Proteolysis: Initiate the proteolytic digestion by adding a specific concentration of trypsin to each reaction tube.

-

Time Course: At various time points (e.g., 0, 1, 5, 15, 30 minutes), take aliquots of the reaction and immediately stop the digestion by adding SDS-PAGE sample buffer and boiling.

-

Electrophoresis: Separate the proteolytic fragments by SDS-PAGE.

-

Visualization: Dry the gel and visualize the radiolabeled VDR fragments using a phosphorimager or by exposing it to autoradiography film.

-

Analysis: Compare the pattern of proteolytic fragments and the rate of disappearance of the full-length VDR across the different ligand conditions. Increased resistance to proteolysis (i.e., a slower disappearance of the full-length VDR band) in the presence of a ligand indicates a more stable receptor conformation.

Signaling Pathways and Experimental Workflows

VDR-RXR Heterodimer Signaling Pathway

Upon binding of KH-1060, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activator proteins and the initiation of gene transcription.

Caption: VDR-RXR heterodimer signaling pathway activated by KH-1060.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound for the VDR.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The potent biological activities of the vitamin D analog KH-1060 are primarily a consequence of the enhanced stability of the VDR-KH-1060 complex, rather than a superior binding affinity compared to the natural ligand, 1,25(OH)2D3. This increased stability leads to a prolonged and more robust transcriptional response. The experimental protocols detailed herein provide a framework for the continued investigation of KH-1060 and other VDR modulators. Understanding the nuances of the interaction between novel ligands and the VDR is crucial for the rational design and development of new therapeutics targeting the vitamin D signaling pathway.

References

The Structure-Activity Relationship of Lexacalcitol: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent Vitamin D Analog

Lexacalcitol (KH-1060) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3. It has garnered significant interest in the scientific community due to its exceptionally high potency in regulating cell growth and differentiation, coupled with a reduced tendency to cause hypercalcemia, a common side effect of potent vitamin D compounds.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Lexacalcitol, detailing its interaction with the Vitamin D Receptor (VDR), its effects on cellular processes, and the experimental methodologies used to elucidate these properties.

Core Concepts: Mechanism of Action

Lexacalcitol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. The canonical pathway involves the binding of Lexacalcitol to the VDR in the cytoplasm, leading to a conformational change in the receptor. This complex then translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). The Lexacalcitol-VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This intricate process regulates a multitude of cellular functions, including cell proliferation, differentiation, and apoptosis.

Structure-Activity Relationship of Lexacalcitol and its Analogs

Table 1: In Vitro Biological Activity of Lexacalcitol and Related Analogs

| Compound | VDR Binding Affinity (Relative to Calcitriol) | Potency in HL-60 Cell Differentiation (Relative to Calcitriol) | Reference |

| Calcitriol (1,25(OH)₂D₃) | 100% | 100% | [1] |

| Lexacalcitol (KH-1060) | Similar to Calcitriol | >100-fold higher | [1][3] |

| 24a-hydroxy-KH1060 | Significant (retains activity) | Superior to Calcitriol | [3] |

| 26-hydroxy-KH1060 | Significant (retains activity) | Superior to Calcitriol | [3] |

Table 2: In Vivo Calcemic Effects of Vitamin D Analogs

| Compound | Calcemic Activity (Relative to Calcitriol) | Species | Reference |

| Calcitriol (1,25(OH)₂D₃) | High | Mouse | [4] |

| Lexacalcitol (KH-1060) | Similar to Calcitriol | Not specified | [1] |

| Paricalcitol | Lower | Rat | [5] |

| Calcipotriol (B1668217) | 100 to 200-fold lower | Rat | [6] |

It is important to note that Lexacalcitol is rapidly metabolized in vivo to several hydroxylated forms, many of which retain significant biological activity.[3] This metabolic profile contributes to its high potency in vitro.

Experimental Protocols

The characterization of Lexacalcitol and its analogs relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

-

Materials:

-

Recombinant human VDR

-

[³H]-Calcitriol (radioligand)

-

Test compound (e.g., Lexacalcitol or its analogs) at various concentrations

-

Hydroxylapatite (HAP) slurry

-

Wash buffer (e.g., Tris-HCl with detergent)

-

Scintillation fluid and counter

-

-

Protocol:

-

Incubate recombinant VDR with a fixed concentration of [³H]-Calcitriol and varying concentrations of the test compound.

-

Include control tubes with [³H]-Calcitriol only (total binding) and with an excess of unlabeled calcitriol (non-specific binding).

-

After incubation (e.g., 1-2 hours at 4°C), add cold HAP slurry to each tube to bind the VDR-ligand complexes.

-

Wash the HAP pellets multiple times with wash buffer to remove unbound ligand.

-

Resuspend the final pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

HL-60 Cell Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of the human promyelocytic leukemia cell line, HL-60, into monocytes/macrophages.

-

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

Test compound (e.g., Lexacalcitol) at various concentrations

-

Nitroblue tetrazolium (NBT) solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

-

Microscope

-

-

Protocol:

-

Seed HL-60 cells in a 96-well plate at a suitable density.

-

Treat the cells with varying concentrations of the test compound for a specified period (e.g., 72-96 hours).

-

After treatment, harvest the cells and resuspend them in a solution containing NBT and PMA.

-

Incubate the cells for a short period (e.g., 30 minutes) at 37°C.

-

Prepare cytospin slides or view the cells directly under a microscope.

-

Count the percentage of cells containing dark blue formazan (B1609692) deposits (NBT-positive cells), which indicates differentiation.

-

Determine the EC₅₀ value (the concentration of the test compound that induces 50% of the maximal differentiation response) from the dose-response curve.

-

VDR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene under the control of VDREs.

-

Materials:

-

A suitable host cell line (e.g., HEK293T, COS-7)

-

An expression vector for human VDR

-

A reporter plasmid containing a luciferase gene downstream of a promoter with VDREs

-

Transfection reagent

-

Test compound at various concentrations

-

Luciferase assay substrate and luminometer

-

-

Protocol:

-

Co-transfect the host cells with the VDR expression vector and the VDRE-luciferase reporter plasmid.

-

After an initial incubation period to allow for gene expression, treat the cells with varying concentrations of the test compound.

-

Incubate for a further period (e.g., 24 hours) to allow for transcriptional activation.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration.

-

Determine the EC₅₀ value for transcriptional activation from the dose-response curve.

-

Conclusion

Lexacalcitol stands out as a highly potent vitamin D analog with a promising therapeutic profile, particularly in the context of diseases characterized by cellular hyperproliferation. Its unique 20-epi configuration appears to be a key determinant of its enhanced biological activity. Further SAR studies focusing on systematic modifications of the Lexacalcitol scaffold, coupled with detailed in vivo evaluation, will be crucial for the development of next-generation vitamin D analogs with even greater therapeutic indices. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. Efficacy and safety of the 20-epi-vitamin D3 analogue KH 1060 in the topical therapy of psoriasis: results of a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the free binding energy of 1,25-dihydroxyvitamin D3 and its analogs with the human VDR receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The vitamin D analog, KH1060, is rapidly degraded both in vivo and in vitro via several pathways: principal metabolites generated retain significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential effects of vitamin D analogs on vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of calcipotriol with selected metabolites and analogues of vitamin D3: effects on cell growth regulation in vitro and calcium metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity and Identification of Lexacalcitol Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexacalcitol, also known as KH-1060, is a potent synthetic 20-epi-vitamin D3 analog that has demonstrated significantly greater biological activity than its natural counterpart, 1α,25-dihydroxyvitamin D3 (calcitriol), in preclinical studies. This technical guide provides a comprehensive overview of the biological activity of Lexacalcitol and its metabolites, detailing their identification, in vitro and in vivo metabolism, and mechanism of action. The information presented is intended to support further research and development of this compound for potential therapeutic applications in hyperproliferative and autoimmune diseases.

Introduction

Vitamin D analogs are a class of synthetic compounds designed to elicit the therapeutic effects of the active form of vitamin D, calcitriol (B1668218), while minimizing calcemic side effects. Lexacalcitol (KH-1060) has emerged as a particularly promising analog due to its high potency in regulating cell growth and immune responses.[1] This guide synthesizes the current understanding of Lexacalcitol's metabolic fate and biological efficacy, providing a foundational resource for researchers in the field.

Metabolism of Lexacalcitol

The in vivo and in vitro metabolism of Lexacalcitol is rapid and extensive, primarily mediated by cytochrome P450 (CYP) enzymes.[2] Inhibition of these enzymes with agents like ketoconazole (B1673606) can block the metabolism of Lexacalcitol.[2][3] The primary metabolic pathways involve hydroxylation at various positions on the side chain and subsequent side-chain truncation.[2]

Identified Metabolites

Several key metabolites of Lexacalcitol have been identified through physicochemical techniques. These include:

-

24-hydroxy-KH1060 [2]

-

24a-hydroxy-KH1060 [2]

-

26-hydroxy-KH1060 [2]

-

26a-hydroxylated derivatives [2]

-

Side-chain truncated forms [2]

Importantly, many of these metabolites are not simply inactive degradation products but retain significant biological activity, contributing to the overall potent effect of the parent compound.[2][3]

Biological Activity

Lexacalcitol exhibits potent effects on cell proliferation, differentiation, and the immune system, far exceeding the activity of calcitriol in various in vitro models.[1][2]

Antiproliferative and Cell Differentiation Activity

Lexacalcitol is a powerful inhibitor of cell growth and an inducer of cell differentiation.[1] Its antiproliferative effects have been demonstrated in various cell lines, including human histiocytic lymphoma U937 cells and mouse proximal tubular cells.[1][4]

Immunomodulatory Effects

The analog has also been shown to be a potent modulator of immune responses.[1] It can inhibit T lymphocyte-mediated immune responses and has been investigated for its potential in preventing graft rejection and treating autoimmune diseases.[1][5]

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activity of Lexacalcitol.

| Assay Type | Cell Line/System | Metric | Lexacalcitol (KH-1060) Concentration | Comparative Activity vs. 1α,25(OH)2D3 | Reference |

| Cell Proliferation Inhibition | Human histiocytic lymphoma U937 cells | IC50 | 10⁻¹² M | ~14,000 times more active | [1] |

| Cell Proliferation Inhibition | Mouse proximal tubular cells (MCT) | Dose-dependent inhibition | 10⁻¹² M to 10⁻⁷ M | More potent | [4] |

| Immunomodulation | Interleukin-1-induced mouse thymocyte proliferation | IC50 | 3 x 10⁻¹⁶ M | - | [1] |

| Immunomodulation | Allogeneic stimulation of mouse spleen lymphocytes | IC50 | 5 x 10⁻¹⁵ M | - | [1] |

| Keratinocyte Growth Inhibition | Human keratinocytes | Dose-dependent inhibition | - | More potent | [6] |

| VDR Binding Affinity | - | Relative Affinity | Not significantly increased | - | [7][8] |

Note: The table is populated with the currently available data from the cited literature. Further research is needed to expand this dataset.

Signaling Pathways and Mechanism of Action

Lexacalcitol exerts its biological effects primarily through the Vitamin D Receptor (VDR). While its binding affinity for the VDR is not significantly higher than that of calcitriol, its enhanced potency is attributed to the increased stabilization of the VDR-ligand complex.[7][8] This stabilization leads to a more prolonged and robust downstream signaling cascade.

VDR-Mediated Genomic Pathway

The primary mechanism of action for Lexacalcitol follows the established genomic pathway for vitamin D.

Protein Kinase C-c-fos Signaling Axis

In addition to the classical VDR pathway, research suggests that Lexacalcitol can stimulate epidermal growth through the activation of the protein kinase C (PKC) to c-fos signaling pathway in vivo.[9]

Experimental Protocols

Detailed, step-by-step experimental protocols for Lexacalcitol are not extensively published. However, based on the methodologies described in the existing literature, the following sections outline the general procedures for key experiments.

In Vitro Metabolism Assay

Objective: To identify metabolites of Lexacalcitol produced by liver enzymes.

General Protocol:

-

Preparation of Liver Microsomes: Obtain liver microsomes from the species of interest (e.g., human, rat).

-

Incubation Mixture: Prepare an incubation mixture containing Lexacalcitol, liver microsomes, and a NADPH-generating system in a suitable buffer.

-

Incubation: Incubate the mixture at 37°C for a specified time course.

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the parent compound and its metabolites.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the antiproliferative effect of Lexacalcitol on a specific cell line.

General Protocol:

-

Cell Seeding: Seed the target cells (e.g., U937) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Lexacalcitol and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the relative binding affinity of Lexacalcitol for the VDR.

General Protocol:

-

VDR Preparation: Prepare a source of VDR, such as a cell lysate from a VDR-expressing cell line or purified recombinant VDR.

-

Competitive Binding: Set up a competitive binding reaction containing a fixed concentration of radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃), the VDR preparation, and increasing concentrations of unlabeled Lexacalcitol or unlabeled calcitriol (as a positive control).

-

Incubation: Incubate the reactions to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.

The following diagram illustrates a general workflow for the identification and biological characterization of Lexacalcitol and its metabolites.

Conclusion

Lexacalcitol (KH-1060) is a highly potent vitamin D analog with significant antiproliferative and immunomodulatory activities. Its robust biological effects are attributed not only to the parent compound but also to its biologically active metabolites. The enhanced stabilization of the VDR-ligand complex appears to be a key factor in its superior potency compared to calcitriol. While the foundational knowledge of Lexacalcitol's metabolism and activity is established, further research is warranted to fully elucidate the complete metabolic profile, the specific roles of individual metabolites, and to develop detailed, standardized protocols for its study. This will be crucial for the continued development of Lexacalcitol as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The vitamin D analog, KH1060, is rapidly degraded both in vivo and in vitro via several pathways: principal metabolites generated retain significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lexacalcitol | CAS:131875-08-6 | Vitamin D analog | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 1,25-dihydroxyvitamin D3 and the synthetic vitamin D analogue, KH 1060, modulate the growth of mouse proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of the 20-epi-vitamin D3 analogue KH 1060 in the topical therapy of psoriasis: results of a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 1,25-dihydroxyvitamin D3 and its 20-epi analogues (MC 1288, MC 1301, KH 1060), on clonal keratinocyte growth: evidence for differentiation of keratinocyte stem cells and analysis of the modulatory effects of cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational change and enhanced stabilization of the vitamin D receptor by the 1,25-dihydroxyvitamin D3 analog KH1060 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational change and enhanced stabilization of the vitamin D receptor by the 1,25-dihydroxyvitamin D3 analog KH1060 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A vitamin D analogue KH 1060 activates the protein kinase C-c-fos signalling pathway to stimulate epidermal proliferation in murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Immunosuppressive Properties of Lexacalcitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexacalcitol, a synthetic analog of Vitamin D, has demonstrated significant immunomodulatory and immunosuppressive properties, positioning it as a promising therapeutic agent for a range of immune-mediated disorders. This technical guide provides an in-depth exploration of the core mechanisms underlying Lexacalcitol's immunosuppressive effects. It details the molecular interactions, cellular consequences, and key signaling pathways involved, supported by a compilation of quantitative data from preclinical studies. Furthermore, this document outlines detailed experimental protocols for the in vitro and in vivo assessment of Lexacalcitol's immunomodulatory capacity. Visual representations of critical signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its mechanism of action and evaluation.

Introduction

The immune system, while essential for host defense, can become dysregulated, leading to autoimmune diseases and chronic inflammatory conditions. Traditional immunosuppressive therapies are often associated with broad, non-specific effects and significant side effects. Lexacalcitol (also known as Elocalcitol (B1671181) or BXL-628) has emerged as a targeted immunomodulator with a favorable safety profile. As a Vitamin D receptor (VDR) agonist, Lexacalcitol exerts its effects by influencing the differentiation, proliferation, and function of key immune cells, thereby dampening inflammatory responses. This guide synthesizes the current scientific understanding of Lexacalcitol's immunosuppressive actions, offering a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action

Lexacalcitol's primary mechanism of action is mediated through its high-affinity binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] The VDR is expressed in a variety of immune cells, including T lymphocytes, B lymphocytes, macrophages, and dendritic cells (DCs).[1] Upon activation by Lexacalcitol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3]

Effects on T Lymphocytes

Lexacalcitol exerts profound effects on T cell biology, primarily by inhibiting the proliferation and effector functions of pro-inflammatory T helper (Th) 1 and Th17 cells. It has been shown to suppress the production of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which are critical for the activation and expansion of these T cell subsets.[4] Furthermore, Lexacalcitol can promote a shift towards a more tolerogenic immune profile by enhancing the development and function of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis.[5][6] This is achieved, in part, through the regulation of the transcription factor FoxP3, a master regulator of Treg development and function.[5][6][7][8][9]

Modulation of Dendritic Cell Function

Dendritic cells are potent antigen-presenting cells (APCs) that are pivotal in initiating and shaping adaptive immune responses. Lexacalcitol has been shown to interfere with the maturation and function of DCs. It inhibits the expression of co-stimulatory molecules (such as CD80 and CD86) and MHC class II molecules on the surface of DCs, thereby reducing their capacity to activate naive T cells.[10] Additionally, Lexacalcitol skews DC cytokine production away from a pro-inflammatory profile, decreasing the secretion of IL-12, a key cytokine for Th1 differentiation, while potentially increasing the production of anti-inflammatory cytokines like IL-10.[11][12][13]

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation and immune responses.[10] Lexacalcitol has been demonstrated to inhibit the activation of the NF-κB pathway in immune cells.[10][14][15][16][17] By preventing the nuclear translocation of NF-κB, Lexacalcitol downregulates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. This inhibition of NF-κB signaling represents a key molecular mechanism underlying the broad anti-inflammatory effects of Lexacalcitol.[10][14][15][16][17]

Quantitative Data on Immunosuppressive Effects

The following tables summarize quantitative data from various in vitro studies, illustrating the dose-dependent immunosuppressive effects of Lexacalcitol and its analogs on immune cell functions.

| Cell Type | Parameter Measured | Compound | Concentration | Inhibition (%) | Reference |

| Human T Cells | Proliferation (Antigen-stimulated) | Clotrimazole | 10 µM | 89% | [18] |

| Human T Cells | Proliferation (Antigen-stimulated) | Nitrendipine | 5 µM | 50% | [18] |

| Human T Cells | Proliferation (Antigen-stimulated) | Charybdotoxin | 10 nM | 67% | [18] |

| Human CD4+ T Cells | Proliferation (CD3/CD28 stimulation) | 10NOA | ~5 µM (IC50) | 50% | [19] |

| Human CD8+ T Cells | Proliferation (CD3/CD28 stimulation) | 10NOA | ~5 µM (IC50) | 50% | [19] |

Table 1: Dose-Dependent Inhibition of T Cell Proliferation. This table presents data on the inhibition of T cell proliferation by various compounds, including analogs that share mechanistic pathways with Lexacalcitol.

| Cell Type | Cytokine | Compound | Concentration | Inhibition (%) | Reference |

| Human CD4+ T Cells | IFN-γ | Vitamin D3 | Not Specified | Significant | [4] |

| Human CD4+ T Cells | IL-17 | Vitamin D3 | Not Specified | Significant | [4] |

| Human CD4+ T Cells | IL-22 | Vitamin D3 | Not Specified | Significant | [4] |

| Human Th2 Cells | IL-4 | Calcitriol | Not Specified | Significant | [20] |

| Human Th2 Cells | IL-13 | Calcitriol | Not Specified | Significant | [20] |

| Human Dendritic Cells | IL-6 | NBD peptide | Dose-dependent | Significant | [17] |

| Human Dendritic Cells | IL-12 | NBD peptide | Dose-dependent | Significant | [17] |

| Human Dendritic Cells | TNF-α | NBD peptide | Dose-dependent | Significant | [17] |

Table 2: Inhibition of Cytokine Production. This table summarizes the inhibitory effects of Vitamin D analogs on the production of various pro-inflammatory cytokines by different immune cell types.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunosuppressive properties of Lexacalcitol.

T Cell Proliferation Assay

This assay measures the ability of Lexacalcitol to inhibit the proliferation of T lymphocytes in response to stimulation.

-

Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[21][22]

-

Cell Culture: Culture the purified T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

-

Stimulation: Coat 96-well plates with anti-CD3 antibody (e.g., OKT3) and add soluble anti-CD28 antibody to the cell culture to provide co-stimulation.[19]

-

Treatment: Add Lexacalcitol at a range of concentrations (e.g., 1 nM to 10 µM) to the T cell cultures at the time of stimulation. Include a vehicle control (e.g., DMSO).

-

Proliferation Measurement: After 3-5 days of incubation, assess T cell proliferation using one of the following methods:

-

[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After culture, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.[23]

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of Lexacalcitol compared to the vehicle control. Determine the IC50 value, which is the concentration of Lexacalcitol that causes 50% inhibition of T cell proliferation.

Cytokine Production Measurement by ELISA

This protocol details the measurement of cytokine levels in the supernatant of immune cell cultures treated with Lexacalcitol.

-

Cell Culture and Treatment: Culture immune cells (e.g., PBMCs, purified T cells, or dendritic cells) and stimulate them as described in the T cell proliferation assay or with appropriate stimuli for the cell type (e.g., LPS for dendritic cells). Treat the cells with a range of concentrations of Lexacalcitol.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), centrifuge the cell cultures and collect the supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ).

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-human IFN-γ followed by streptavidin-horseradish peroxidase).

-

Add a substrate that will be converted by the enzyme to a colored product.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis: Calculate the concentration of the cytokine in the supernatants by comparing the absorbance values to the standard curve. Determine the percentage of inhibition of cytokine production by Lexacalcitol at different concentrations.

Mixed Lymphocyte Reaction (MLR)

The MLR is a functional assay that assesses the ability of Lexacalcitol to suppress T cell responses to allogeneic cells, mimicking an in vivo immune response.[23][24][25][26][27]

-

Cell Preparation:

-

Responder Cells: Isolate PBMCs from one donor (Donor A) to be used as responder cells.

-

Stimulator Cells: Isolate PBMCs from a second, unrelated donor (Donor B). Treat these cells with mitomycin C or irradiation to prevent their proliferation, so they only act as stimulators.[23]

-

-

Co-culture: Co-culture the responder cells with the stimulator cells in a 96-well plate.

-

Treatment: Add Lexacalcitol at various concentrations to the co-cultures.

-

Proliferation Assessment: After 5-7 days, measure the proliferation of the responder T cells using [³H]-thymidine incorporation or CFSE staining as described in the T cell proliferation assay protocol.

-

Data Analysis: Determine the inhibitory effect of Lexacalcitol on the allogeneic T cell response.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Lexacalcitol.

References

- 1. The Vitamin D Receptor and T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The vitamin d receptor and T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin D3 inhibits the proliferation of T helper cells, downregulate CD4+ T cell cytokines and upregulate inhibitory markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamic regulation of FoxP3 expression controls the balance between CD4+ T cell activation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulatory T Cells: The Many Faces of Foxp3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional regulation of Foxp3 in regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The regulation of FoxP3-expressing regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Elusive modes of Foxp3 activity in versatile regulatory T cells [frontiersin.org]

- 10. Effective antigen presentation by dendritic cells is NF-kappaB dependent: coordinate regulation of MHC, co-stimulatory molecules and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of IL-10 and TGF-beta in the differentiation and effector function of T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti- and Pro-inflammatory Roles of TGF-β, IL-10, and IL-22 In Immunity and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IL-10, TGF-β and glucocorticoid prevent the production of type 2 cytokines in human group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of NF-KappaB during human dendritic cell differentiation generates anergy and regulatory T cell activity for one -but not two- HLA-DR mismatches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of NF-kappa B during human dendritic cell differentiation generates anergy and regulatory T-cell activity for one but not two human leukocyte antigen DR mismatches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective inhibition of NF-kappaB in dendritic cells by the NEMO-binding domain peptide blocks maturation and prevents T cell proliferation and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. stemcell.com [stemcell.com]

- 23. cdn-links.lww.com [cdn-links.lww.com]

- 24. marinbio.com [marinbio.com]

- 25. revvity.com [revvity.com]

- 26. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sartorius.com [sartorius.com]

The Genesis and Synthesis of Lexacalcitol: A Vitamin D Analog with Potent Cellular Regulatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lexacalcitol, also known as KH 1060, is a synthetically developed analog of calcitriol (B1668218), the hormonally active form of vitamin D3. Developed by Leo Pharma, Lexacalcitol emerged from research focused on creating vitamin D compounds with potent cell-differentiating and anti-proliferative activities, coupled with a reduced risk of inducing hypercalcemia. This technical guide provides a comprehensive overview of the discovery, chemical synthesis pathways, and molecular mechanisms of Lexacalcitol, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The development of Lexacalcitol was a result of strategic modifications to the calcitriol molecule, specifically at the C-20 position of the side chain. Research into 20-epi-vitamin D3 analogs, a class of compounds to which Lexacalcitol belongs, was driven by the observation that alterations in the stereochemistry of the side chain could dramatically influence biological activity. Scientists at Leo Pharma, including key researchers such as M. J. Calverley, were instrumental in the design and synthesis of these novel analogs.

The primary objective was to dissociate the potent anti-proliferative and immunomodulatory effects of vitamin D from its classical effects on calcium homeostasis. This led to the exploration of modifications that could alter the interaction of the vitamin D receptor (VDR) with its ligand and subsequent downstream signaling events. Lexacalcitol was identified as a lead candidate due to its exceptionally high potency in regulating cell growth and immune responses in preclinical studies.[1]

Chemical Synthesis Pathways

The chemical synthesis of Lexacalcitol, like other complex vitamin D analogs, is a multi-step process that requires precise stereochemical control. While the exact proprietary synthesis route developed by Leo Pharma may not be fully public, the general strategy for constructing 20-epi-vitamin D3 analogs typically involves a convergent synthesis approach. This involves the separate synthesis of the A-ring and the CD-ring systems, which are then coupled to form the final molecule.

A representative synthetic approach, based on the synthesis of similar 20-epi analogs, is outlined below. The key steps include the construction of a stereochemically defined CD-ring fragment containing the modified side chain, followed by a coupling reaction with a suitable A-ring synthon.

Key Synthetic Steps:

-

Preparation of the CD-Ring Synthon: The synthesis of the CD-ring fragment with the 20-epi configuration and the desired side chain is a critical part of the process. This often starts from a readily available chiral precursor, such as a steroid derivative, which is then elaborated through a series of stereoselective reactions to introduce the required functionalities.

-

Synthesis of the A-Ring Synthon: The A-ring component is typically prepared as a phosphine (B1218219) oxide or a similar reactive species to facilitate the coupling reaction.

-

Coupling Reaction: The A-ring and CD-ring fragments are joined together using a Wittig-Horner or a similar olefination reaction. This step is crucial for the formation of the triene system characteristic of vitamin D molecules.

-

Deprotection and Purification: The final steps of the synthesis involve the removal of any protecting groups and purification of the final product, Lexacalcitol, often using chromatographic techniques.

Below is a conceptual workflow for the synthesis of a 20-epi vitamin D analog like Lexacalcitol.

Quantitative Biological Data

Lexacalcitol has demonstrated significantly higher potency in various in vitro assays compared to the natural hormone, calcitriol. The following tables summarize the available quantitative data on its biological activity.

Table 1: In Vitro Anti-proliferative and Immunomodulatory Activity of Lexacalcitol

| Assay | Cell Line/System | Parameter | Lexacalcitol | Calcitriol (for comparison) | Reference |

| Cell Proliferation Inhibition | Human histiocytic lymphoma (U937) | IC50 | 10-12 M | ~1.4 x 10-8 M | [2] |

| IL-1-induced Thymocyte Proliferation | Mouse thymocytes | IC50 | 3 x 10-16 M | - | [2] |

| Allogeneic Lymphocyte Stimulation | Mouse spleen lymphocytes | IC50 | 5 x 10-15 M | - | [2] |

Table 2: Vitamin D Receptor (VDR) Binding and Stability

| Parameter | Lexacalcitol | Calcitriol (for comparison) | Reference |

| VDR Binding Affinity | Comparable to Calcitriol | High Affinity | [1] |

| VDR-Ligand Complex Half-life | Significantly longer | Shorter | [1] |

Experimental Protocols

The characterization of Lexacalcitol's biological activity involves a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.

Vitamin D Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of Lexacalcitol to the VDR.

-

Reagents:

-

Recombinant human VDR

-

[3H]-Calcitriol (radioligand)

-

Unlabeled Lexacalcitol (competitor)

-

Binding buffer (e.g., Tris-HCl, EDTA, DTT, KCl, glycerol)

-

Hydroxylapatite slurry or glass fiber filters

-

Scintillation cocktail

-

-

Procedure:

-

A constant concentration of recombinant VDR and [3H]-Calcitriol are incubated in the binding buffer.

-

Increasing concentrations of unlabeled Lexacalcitol are added to compete for binding to the VDR.

-

The reaction is incubated to equilibrium.

-

The VDR-ligand complexes are separated from the unbound ligand using either hydroxylapatite precipitation or rapid filtration through glass fiber filters.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The concentration of Lexacalcitol that inhibits 50% of the specific binding of [3H]-Calcitriol (IC50) is determined and used to calculate the binding affinity (Ki).

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Reagents:

-

Target cells (e.g., U937)

-

Cell culture medium

-

Lexacalcitol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere (if applicable).

-

Cells are treated with a range of concentrations of Lexacalcitol and incubated for a specified period (e.g., 48-72 hours).

-

MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

The solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of Lexacalcitol that inhibits cell proliferation by 50%, is calculated from the dose-response curve.[3]

-

VDR-Mediated Reporter Gene Assay

This assay measures the ability of Lexacalcitol to activate VDR-mediated gene transcription.

-

Reagents:

-

A suitable host cell line (e.g., HEK293)

-

An expression vector for the human VDR

-

A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs)

-

Transfection reagent

-

Lexacalcitol

-

Luciferase or β-galactosidase assay reagents

-

-

Procedure:

-

Host cells are co-transfected with the VDR expression vector and the VDRE-reporter plasmid.

-

After transfection, the cells are treated with various concentrations of Lexacalcitol.

-

Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured.

-

The dose-dependent increase in reporter gene expression is used to determine the EC50 value, the concentration of Lexacalcitol that produces a half-maximal transcriptional response.

-

Signaling Pathways

Lexacalcitol exerts its biological effects by acting as a potent agonist of the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. The signaling cascade initiated by Lexacalcitol binding to the VDR is a complex process involving conformational changes in the receptor, heterodimerization with the Retinoid X Receptor (RXR), and the recruitment of a series of co-regulatory proteins to the promoter regions of target genes.

Key Steps in the VDR Signaling Pathway:

-

Ligand Binding: Lexacalcitol enters the cell and binds to the Ligand Binding Domain (LBD) of the VDR in the cytoplasm or nucleus.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, which promotes its heterodimerization with the RXR.

-

DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Coactivator Recruitment: The conformational change in the VDR's LBD creates a binding surface for coactivator proteins, such as members of the steroid receptor coactivator (SRC) family and the DRIP/TRAP complex. These coactivators often possess histone acetyltransferase (HAT) activity.

-

Transcriptional Activation: The recruited coactivator complexes modify chromatin structure by acetylating histones, which leads to a more open chromatin conformation, facilitating the assembly of the basal transcription machinery and the initiation of gene transcription.

-

Corepressor Dissociation: In the absence of a ligand, the VDR can be bound to corepressor proteins, which recruit histone deacetylases (HDACs) and maintain a repressive chromatin state. Ligand binding causes the dissociation of these corepressors.

A key aspect of Lexacalcitol's high potency is believed to be its ability to induce a more stable conformation of the VDR, leading to a prolonged and enhanced transcriptional response compared to calcitriol.[1]

Conclusion

Lexacalcitol stands as a testament to the power of rational drug design in the field of vitamin D research. Through targeted chemical modifications, a highly potent analog of calcitriol was created with a distinct biological profile. Its enhanced anti-proliferative and immunomodulatory activities, attributed to a more stable interaction with the VDR, have made it a valuable tool for investigating the therapeutic potential of VDR activation in various diseases. This guide has provided a detailed overview of the discovery, synthesis, and mechanism of action of Lexacalcitol, offering a solid foundation for further research and development in this area.

References

An In-Depth Technical Guide to the Downstream Signaling Target Pathways of Lexacalcitol (KH-1060)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexacalcitol, also known as KH-1060, is a synthetic analog of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). It has demonstrated potent anti-proliferative and cell-differentiating effects in various cancer cell lines, making it a subject of significant interest in oncology and drug development.[1] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by Lexacalcitol, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Lexacalcitol's primary mode of action is through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. While its binding affinity for the VDR is not significantly increased compared to calcitriol, the enhanced biological activity of Lexacalcitol is attributed to the increased stability of the VDR-Lexacalcitol complex.[2] This stabilization leads to a more sustained and potent regulation of target gene expression, ultimately driving its powerful effects on cellular processes.

Core Signaling Pathways

Lexacalcitol exerts its effects through the modulation of several key downstream signaling pathways:

-

VDR-Mediated Transcriptional Regulation: Upon binding to Lexacalcitol, the VDR undergoes a conformational change, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby activating or repressing their transcription.

Caption: VDR-Mediated Transcriptional Activation by Lexacalcitol.

-

Cell Cycle Arrest via p21(Cip1) Induction: A critical downstream effect of Lexacalcitol is the induction of the cyclin-dependent kinase (CDK) inhibitor p21(Cip1).[3] By upregulating p21(Cip1) expression, Lexacalcitol effectively halts the cell cycle at the G1 phase, thereby inhibiting cancer cell proliferation. This induction is a direct consequence of VDR-mediated transcriptional activation of the CDKN1A gene, which encodes p21.

Caption: Lexacalcitol-induced G1 cell cycle arrest via p21(Cip1).

-

Modulation of the Transforming Growth Factor-beta (TGF-β) Pathway: In human breast cancer cells (MCF-7), Lexacalcitol has been shown to stimulate the secretion of TGF-β.[4] TGF-β is a multifunctional cytokine that can inhibit cell growth. This suggests that part of Lexacalcitol's anti-proliferative effect is mediated through the autocrine or paracrine action of TGF-β.

Caption: Lexacalcitol's modulation of the TGF-β pathway.

-

Activation of the Protein Kinase C (PKC)-c-fos Pathway: In vivo studies in a hairless mouse model have demonstrated that topical application of Lexacalcitol leads to epidermal hyperproliferation, which is mediated by the activation of the Protein Kinase C (PKC) and subsequent upregulation of the proto-oncogene c-fos.[5] This pathway highlights a different facet of Lexacalcitol's action, suggesting tissue-specific effects.

Caption: Activation of the PKC-c-fos pathway by Lexacalcitol.

-

Induction of Apoptosis: Lexacalcitol has been shown to induce apoptosis in human neuroblastoma cells, as evidenced by the induction of caspase-3 activity.[3] This pro-apoptotic effect contributes significantly to its anti-cancer properties.

Quantitative Data

The following tables summarize the quantitative data available on the biological effects of Lexacalcitol.

Table 1: Anti-proliferative Activity of Lexacalcitol

| Cell Line | Cancer Type | IC50 (nM) | Relative Potency vs. Calcitriol | Reference |

| Neuroblastoma (SH-SY5Y, NB69, SK-N-AS, IMR5, CHP-134, NGP) | Neuroblastoma | Not specified | 10-20 fold more potent | [3] |

| MCF-7 | Breast Cancer | Not specified | More potent (time and dose-dependent inhibition) | [4] |

Table 2: VDR Binding and Stability

| Parameter | Lexacalcitol (KH-1060) | Calcitriol (1α,25(OH)2D3) | Reference |

| Relative VDR Binding Affinity | Not significantly increased | 100% | [2] |

| VDR Half-life in ROS 17/2.8 cells | > 24 hours (80% remaining) | 15 hours | [2] |

| Calculated Free Binding Energy to VDR | - | - | [6] |

Table 3: Regulation of Downstream Targets

| Target | Cell Line/Model | Effect | Magnitude of Effect | Reference |

| p21(Cip1) | Neuroblastoma cells | Induction of expression | Not quantified | [3] |

| Caspase-3 | Neuroblastoma cells | Induction of activity | Not quantified | [3] |

| TGF-β | MCF-7 | Stimulation of secretion | Not quantified | [4] |

| c-fos | Hairless mouse epidermis | Upregulation of gene expression | Transient upregulation | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on general procedures and should be optimized for specific experimental conditions.

VDR Competitive Binding Assay

Objective: To determine the binding affinity of Lexacalcitol to the Vitamin D Receptor.

Methodology:

-

Receptor Preparation: Prepare nuclear extracts from cells overexpressing VDR or use purified recombinant VDR.

-

Radioligand: Use tritiated 1α,25(OH)2D3 ([³H]-calcitriol) as the radioligand.

-

Competition: Incubate a fixed amount of VDR and [³H]-calcitriol with increasing concentrations of unlabeled Lexacalcitol.

-

Separation: Separate bound from free radioligand using methods like hydroxylapatite (HAP) assay or filter binding assay.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.

Caption: Workflow for VDR Competitive Binding Assay.

Luciferase Reporter Gene Assay for VDRE Activity

Objective: To measure the transcriptional activity induced by Lexacalcitol through VDREs.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, HEK293) and transfect with a reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.

-

Treatment: Treat the transfected cells with various concentrations of Lexacalcitol or vehicle control for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate. If a dual-luciferase system is used, subsequently measure the Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle-treated control.

Western Blot for p21(Cip1) Protein Expression

Objective: To quantify the induction of p21(Cip1) protein by Lexacalcitol.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., neuroblastoma cell lines) and treat with Lexacalcitol or vehicle for the desired time.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with a primary antibody specific for p21(Cip1).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Caption: Western Blot Workflow for p21 Detection.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To identify the genomic regions bound by the VDR in response to Lexacalcitol treatment.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with Lexacalcitol and then cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for VDR or a control IgG. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[7][8]

Conclusion

Lexacalcitol (KH-1060) is a potent vitamin D analog that exerts its anti-proliferative and pro-differentiative effects through a multi-faceted mechanism centered on the Vitamin D Receptor. Its ability to stabilize the VDR leads to robust and sustained downstream signaling, impacting key cellular processes including cell cycle progression, apoptosis, and growth factor signaling. The primary pathways identified involve the VDR-mediated transcriptional upregulation of the cell cycle inhibitor p21(Cip1), modulation of the TGF-β pathway, and activation of the PKC-c-fos cascade. Further research to elucidate the complete network of Lexacalcitol's downstream targets and to obtain more comprehensive quantitative data will be crucial for its continued development as a therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of Lexacalcitol.

References

- 1. The vitamin D analog, KH1060, is rapidly degraded both in vivo and in vitro via several pathways: principal metabolites generated retain significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational change and enhanced stabilization of the vitamin D receptor by the 1,25-dihydroxyvitamin D3 analog KH1060 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calcitriol and lexicalcitol (KH1060) inhibit the growth of human breast adenocarcinoma cells by enhancing transforming growth factor-beta production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the free binding energy of 1,25-dihydroxyvitamin D3 and its analogs with the human VDR receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin D Receptor activation attenuates Hippo pathway effectors and cell survival in metastatic neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Lexacalcitol for the Treatment of Psoriasis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lexacalcitol (also known as Maxacalcitol) is a synthetic analog of the active form of Vitamin D₃, 1,25-dihydroxyvitamin D₃. Developed as a Vitamin D Receptor (VDR) activator, it has been optimized to maximize therapeutic effects on skin cells and immune modulation while minimizing systemic effects on calcium metabolism. This document outlines the comprehensive preclinical pharmacological profile of Lexacalcitol, detailing its mechanism of action, efficacy in cellular and animal models of psoriasis, and the experimental protocols used to determine its activity. The data presented herein supports Lexacalcitol's role as a potent agent that targets the core pathophysiology of psoriasis through the inhibition of keratinocyte hyperproliferation, promotion of normal epidermal differentiation, and suppression of the pro-inflammatory IL-23/IL-17 cytokine axis.

Mechanism of Action

Lexacalcitol exerts its therapeutic effects primarily by binding to and activating the Vitamin D Receptor, a nuclear transcription factor that regulates the expression of a multitude of genes.[1][2] The activation of VDR by Lexacalcitol in the context of psoriasis leads to a multi-faceted therapeutic outcome:

-

Regulation of Keratinocyte Function: In psoriatic lesions, keratinocytes undergo hyperproliferation and abnormal differentiation. Lexacalcitol normalizes these processes by inhibiting the proliferation of epidermal keratinocytes and promoting their terminal differentiation, thereby restoring a healthy epidermal structure.[3][4] This is a hallmark effect of active Vitamin D₃ analogs in the skin.[5][6]

-

Immunomodulation: Psoriasis is fundamentally an immune-mediated disease driven by the IL-23/IL-17 inflammatory axis.[7][8][9] Lexacalcitol directly counters this by suppressing the production of key pro-inflammatory cytokines. Preclinical studies demonstrate that Lexacalcitol significantly downregulates the expression of IL-23p19, IL-17A, IL-17F, IL-22, TNF-α, and IL-6.[1] The targeted downregulation of IL-23p19 is a key differentiator from other therapies like corticosteroids.[1]

-

Induction of Regulatory T cells (Tregs): In addition to suppressing inflammatory pathways, Lexacalcitol actively promotes an anti-inflammatory environment by inducing the infiltration of Foxp3⁺ regulatory T cells and increasing the expression of the anti-inflammatory cytokine IL-10 in the skin.[1]

The genomic action of Lexacalcitol begins with its binding to the cytosolic VDR. This complex then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[2][10] This VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription to produce the anti-psoriatic effects.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of Lexacalcitol.

Table 1: Receptor Activation and Cellular Effects of Lexacalcitol

| Parameter | Assay Type | Cell Line/System | Value | Reference |

| VDR Activation (EC₅₀) | VDRE-Luciferase Reporter | Human Caco-2 cells | 144.5 nM | [11] |

| Keratinocyte Proliferation | MTS, BrdU, ³H-thymidine | Normal Human Keratinocytes (NHK) | Maximal inhibition at 10⁻⁷ M | [3] |

| Comparative Potency | In vitro proliferation assay | Keratinocytes | ~10x more potent than calcipotriol (B1668217) and tacalcitol | [4] |

| Gene Regulation | RT-PCR | Human Gingival Epithelial Cells | 77-fold increase in LL-37 mRNA at 100 nM | [11][12] |

Table 2: In Vivo Efficacy of Lexacalcitol in Imiquimod-Induced Psoriasis Model

| Parameter | Animal Model | Treatment | Result | Reference |

| IL-23p19 mRNA Expression | Imiquimod-induced psoriasis (BALB/c mice) | Topical Lexacalcitol | Significant downregulation (effect not seen with comparator corticosteroid) | [1] |

| IL-17A & IL-17F mRNA Expression | Imiquimod-induced psoriasis (BALB/c mice) | Topical Lexacalcitol | Significant downregulation | [1] |

| IL-22 mRNA Expression | Imiquimod-induced psoriasis (BALB/c mice) | Topical Lexacalcitol | Significant downregulation | [1] |

| TNF-α & IL-6 mRNA Expression | Imiquimod-induced psoriasis (BALB/c mice) | Topical Lexacalcitol | Significant downregulation | [1] |

| IL-10 mRNA Expression | Imiquimod-induced psoriasis (BALB/c mice) | Topical Lexacalcitol | Significant increase | [1] |

| Regulatory T cells (Foxp3⁺) | Imiquimod-induced psoriasis (BALB/c mice) | Topical Lexacalcitol | Significantly increased infiltration in skin | [1] |

Key Experimental Protocols

Imiquimod (B1671794) (IMQ)-Induced Psoriasiform Dermatitis in Mice

This is the most widely used preclinical animal model to evaluate the efficacy of anti-psoriatic agents, as it recapitulates key features of human psoriasis, including epidermal hyperplasia and activation of the IL-23/IL-17 axis.[13][14]

-

Animal Strain: Female BALB/c or C57BL/6 mice, 7-8 weeks old.

-

Induction of Dermatitis:

-

The dorsal skin of the mice is shaved and, if necessary, treated with a depilatory cream one day prior to the start of the experiment.

-

A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to a defined area of the shaved back skin (e.g., 2 x 2 cm) for 5 to 8 consecutive days. A similar application can be made to the ear to measure thickness changes.[1][13][14]

-

A control group is treated with a vehicle cream (e.g., Vaseline Lanette cream).[13]

-

-

Lexacalcitol Treatment:

-

Lexacalcitol, formulated in an appropriate vehicle (e.g., lotion or ointment), is applied topically to the treatment area daily.[1]

-

Application of the test compound typically begins either prophylactically (concurrent with the first IMQ application) or therapeutically (e.g., 2-3 days after IMQ application has started). For example, in one key study, Lexacalcitol lotion was applied for 3 days prior to and concurrently with a 6-day IMQ treatment.[1]

-

-

Efficacy Endpoints:

-

Macroscopic Scoring (PASI): Skin inflammation is scored daily based on the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each.

-

Skin/Ear Thickness: Caliper measurements of skinfold thickness or ear thickness are taken daily.

-

Histology: At the end of the study, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.

-

Gene Expression Analysis (qPCR): Skin tissue is homogenized, and total RNA is extracted. Reverse transcription followed by quantitative PCR (RT-qPCR) is performed to measure the mRNA expression levels of key cytokines (e.g., IL-23p19, IL-17A, IL-17F, TNF-α, IL-10) and other relevant markers. Expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

In Vitro Keratinocyte Proliferation Assays

These assays are used to quantify the direct anti-proliferative effect of Lexacalcitol on keratinocytes.

-

Cell Lines: Normal Human Epidermal Keratinocytes (NHEK) or the immortalized human keratinocyte cell line HaCaT.[3][15]

-

Culture Conditions: Cells are cultured in keratinocyte-specific growth medium (e.g., KSF-SFM). Proliferation is typically assessed in sub-confluent cultures.

-

General Protocol (BrdU Assay):

-